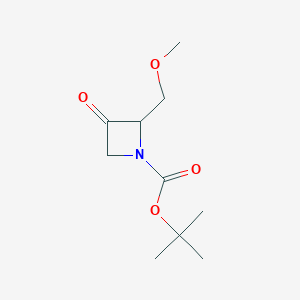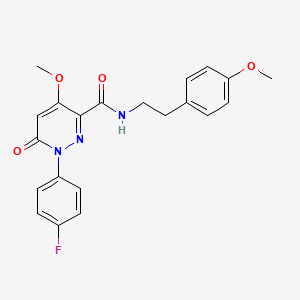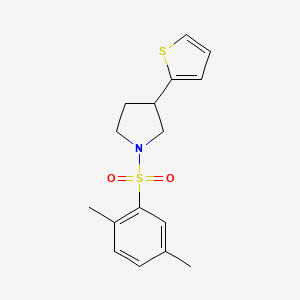![molecular formula C23H21N3O5S B2889960 N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide CAS No. 922036-34-8](/img/structure/B2889960.png)
N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of dibenzo[b,f][1,4]oxazepin . It is used in research and is not intended for human or veterinary use. The compound has a molecular formula of C24H23N3O5S and a molecular weight of 465.52.
Molecular Structure Analysis
The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring heteroatoms . The compound also contains a sulfonyl group attached to a phenyl group.Wissenschaftliche Forschungsanwendungen
Antimalarial and COVID-19 Drug Research
A study by Fahim & Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their in vitro antimalarial activity. The synthesized sulfonamide showed excellent antimalarial activity, with IC50 values of <30µM. These compounds were also docked on main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2) to calculate binding energy, indicating potential applications as COVID-19 drugs.
Antiallergic Agents
Ohshima et al. (1992) in their work published in the Journal of Medicinal Chemistry synthesized 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, structurally related to N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide, and demonstrated their potential as orally active antiallergic agents. These compounds exhibited potent inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction in animal models (Ohshima et al., 1992).
Enzyme Inhibitory Potential
Abbasi et al. (2019) synthesized new sulfonamides having benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds exhibited substantial inhibitory activity against yeast -glucosidase and weak against acetylcholinesterase, with in silico molecular docking results consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).
Antimicrobial Activity
A study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety and evaluated them for antimicrobial activity. The synthesized compounds showed promising results in vitro against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Darwish et al., 2014).
Agricultural Applications
Mefluidide, a compound structurally related to this compound, was studied by Blumhorst & Kapuśta (1987) for its potential as an enhancing agent for postemergence broadleaf herbicides in soybeans. The study showed that mefluidide was effective in controlling various weed species when used as a tank mixture with bentazon and acifluorfen (Blumhorst & Kapuśta, 1987).
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned, similar compounds are known to be selective inhibitors of the Dopamine D2 receptor . These compounds are used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Eigenschaften
IUPAC Name |
N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-14-4-10-22-20(12-14)26(3)23(28)19-13-17(7-11-21(19)31-22)25-32(29,30)18-8-5-16(6-9-18)24-15(2)27/h4-13,25H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRQHHZCKZDTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate](/img/structure/B2889881.png)



methanone](/img/structure/B2889887.png)


![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2889890.png)


![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)

